molecular formula C25H29N3O3 B606222 N-{2-[({2-Methoxy-6-[(2-Methyl[1,1'-Biphenyl]-3-Yl)methoxy]pyridin-3-Yl}methyl)amino]ethyl}acetamide CAS No. 1675203-84-5

N-{2-[({2-Methoxy-6-[(2-Methyl[1,1'-Biphenyl]-3-Yl)methoxy]pyridin-3-Yl}methyl)amino]ethyl}acetamide

Cat. No. B606222
M. Wt: 419.52
InChI Key: JEDPSOYOYVELLZ-UHFFFAOYSA-N
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Description

“N-{2-[({2-Methoxy-6-[(2-Methyl[1,1’-Biphenyl]-3-Yl)methoxy]pyridin-3-Yl}methyl)amino]ethyl}acetamide” is also known as PD1-PDL1 Inhibitor 2 with CAS No. 1675203-84-5 . It is a compound with the molecular formula C25H29N3O3 .


Molecular Structure Analysis

The molecular structure of this compound includes a biphenyl group, a pyridine ring, and an acetamide group . The molecular weight is 419.5 g/mol .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

  • Anticancer Applications : A compound closely related to the one , N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, was studied for its anticancer effects. This study revealed that modifying the acetamide group with alkylurea moiety in similar compounds can retain antiproliferative activity against cancer cell lines and reduce toxicity. This suggests potential applications in cancer treatment (Wang et al., 2015).

  • Antiallergic Properties : Another study focused on N-(pyridin-4-yl)-(indol-3-yl)acetamides, which share structural similarities with the queried compound. This research identified several compounds in this class with significant antiallergic properties, indicating potential use in developing new antiallergic drugs (Menciu et al., 1999).

  • Melatonin Receptor Ligands : A compound structurally related, N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-ethyl]-acetamide, was designed as a novel class of melatonin receptor ligands. The study evaluated the binding affinities of these compounds to melatonin receptors, highlighting their potential in therapies related to sleep and circadian rhythm disorders (El Kazzouli et al., 2011).

  • Kappa-Opioid Agonists : Research on 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides, with a similar structure, explored their use as potent opioid kappa agonists. These compounds could potentially be used in developing new pain medications (Barlow et al., 1991).

  • Herbicide Metabolism Studies : Studies on chloroacetamide herbicides, including compounds like 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl) acetamide, provide insights into the metabolism and potential carcinogenicity of these herbicides. This research is significant for environmental health and safety (Coleman et al., 2000).

  • PET Tracers in NPP1 Imaging : A study on carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, including N-(3-[(11)C]methoxy-4-methoxyphenyl)-2-((5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)thio)acetamide, was conducted to develop potential PET tracers for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) (Gao et al., 2016).

Safety And Hazards

The safety pictogram for this compound is GHS07, which indicates that it can cause harm if swallowed, inhaled, or comes into contact with skin . The signal word is "Warning" .

properties

IUPAC Name

N-[2-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methylamino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-18-22(10-7-11-23(18)20-8-5-4-6-9-20)17-31-24-13-12-21(25(28-24)30-3)16-26-14-15-27-19(2)29/h4-13,26H,14-17H2,1-3H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDPSOYOYVELLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC(=C(C=C3)CNCCNC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[({2-Methoxy-6-[(2-Methyl[1,1'-Biphenyl]-3-Yl)methoxy]pyridin-3-Yl}methyl)amino]ethyl}acetamide

CAS RN

1675203-84-5
Record name BMS-202
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDA2HUE7KP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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